
Purpurin 18 methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Purpurin 18 methyl ester is a derivative of chlorophyll a, known for its significant role as a photosensitizer in photodynamic therapy (PDT). This compound exhibits photodynamic activity, making it a valuable agent in inducing cancer cell death through light-activated processes . It is derived from natural sources such as green plants, including seaweed and spinach leaves .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Purpurin 18 methyl ester can be synthesized through various chemical reactions involving chlorophyll derivatives. One common method involves the extraction of chlorophyll a from intact Chlorella cells, followed by conversion to methyl pheophorbide and eventually to purpurin 18 . Another method includes the use of pyridine, diethyl ether, and potassium hydroxide solution under aeration for several hours .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources, followed by chemical conversion processes. The use of solid lipid nanoparticles (SLNs) has been explored to improve the bioavailability and stability of this compound for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: Purpurin 18 methyl ester undergoes various chemical reactions, including:
Electrophilic Addition: Reactions at the vinyl group at the 3-position.
Electrophilic Substitution: Reactions at the 20-meso-position.
Nucleophilic Substitution: Reactions involving the chlorin macrocycle
Common Reagents and Conditions:
Electrophilic Addition: Hal
Propiedades
Fórmula molecular |
C34H34N4O5 |
|---|---|
Peso molecular |
578.7 g/mol |
Nombre IUPAC |
methyl 3-[(22S,23S)-17-ethenyl-12-ethyl-13,18,22,27-tetramethyl-3,5-dioxo-4-oxa-8,24,25,26-tetrazahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosa-1,6,9(27),10,12,14(26),15,17,19(25),20-decaen-23-yl]propanoate |
InChI |
InChI=1S/C34H34N4O5/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(39)42-7)31(37-24)30-32-29(33(40)43-34(30)41)18(6)25(38-32)14-27-20(9-2)16(4)23(36-27)13-26(19)35-22/h8,12-14,17,21,37-38H,1,9-11H2,2-7H3/t17-,21-/m0/s1 |
Clave InChI |
POPDQJMNXQQAII-UWJYYQICSA-N |
SMILES isomérico |
CCC1=C(C2=NC1=CC3=C(C4=C(N3)C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C(=O)OC4=O)C)C |
SMILES canónico |
CCC1=C(C2=NC1=CC3=C(C4=C(N3)C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C(=O)OC4=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3S,3aS)-3-cyclopentyl-7-(4-hydroxypiperidine-1-carbonyl)-3,3a,4,5-tetrahydropyrazolo[3,4-f]quinolin-2-yl]-2-chlorobenzonitrile](/img/structure/B15073617.png)
![5-Methoxy-3-{4-[4-(4-methoxy-phenyl)-piperazin-1-yl]-butyl}-1H-indole](/img/structure/B15073625.png)
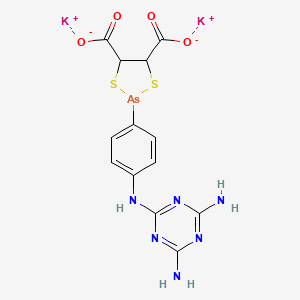
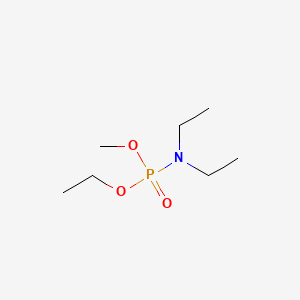
![(8S,10R)-10-[(2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one](/img/structure/B15073646.png)
![[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(3-oxo-3-pentadecan-8-yloxypropyl)amino]hexanoate](/img/structure/B15073653.png)
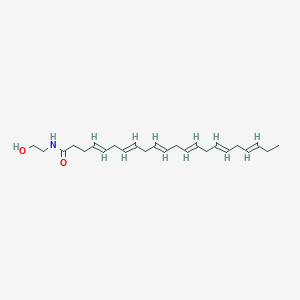
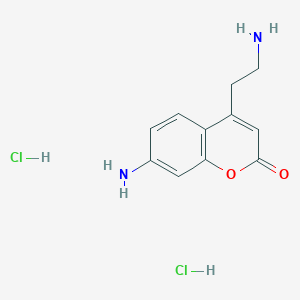
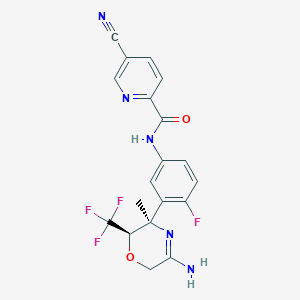
![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;hydrate](/img/structure/B15073678.png)
![[amino-[2-[[5-(hydroxymethyl)-1H-indol-3-yl]methylidene]hydrazinyl]methylidene]-pentylazanium](/img/structure/B15073680.png)
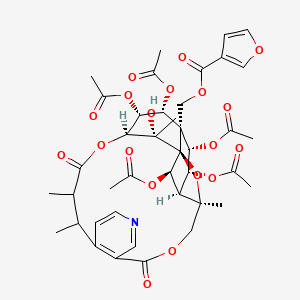
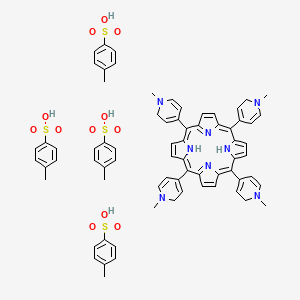
![(5S,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-8,10,14-trimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B15073704.png)
